(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine
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Overview
Description
(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine is a synthetic organic compound that features a unique combination of fluorinated benzyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine typically involves multi-step organic reactions. One common route starts with the preparation of 4-fluorobenzyl chloride, which is then reacted with 1-(2-fluoroethyl)-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with similar structural features used in various chemical reactions.
Uniqueness
(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine stands out due to its dual fluorinated groups, which can enhance its reactivity and binding affinity in biochemical applications. This unique structure also imparts specific electronic properties that can be leveraged in materials science.
Properties
Molecular Formula |
C13H16ClF2N3 |
---|---|
Molecular Weight |
287.73 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(4-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c14-5-6-18-10-12(9-17-18)8-16-7-11-1-3-13(15)4-2-11;/h1-4,9-10,16H,5-8H2;1H |
InChI Key |
HEBABFUCYXYHIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CN(N=C2)CCF)F.Cl |
Origin of Product |
United States |
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